4-Amino-2'-methylbiphenyl

Lipophilicity LogP Solvent extraction

Researchers needing a reliable frameshift-mutagen control or OLED building block face inconsistent purity and supply. 4-Amino-2'-methylbiphenyl (CAS 1204-41-7) resolves this with quantifiable differentiation: • Frameshift-specific activity in S. typhimurium TA1538 ensures Ames test sensitivity. • Ortho-methyl/para-amino pattern gives ΔLogP +0.97 vs. 4-aminobiphenyl, critical for reproducible lipophilicity. • Available from stock in 98% purity, ready for immediate dispatch to your global R&D site.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
CAS No. 1204-41-7
Cat. No. B072243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2'-methylbiphenyl
CAS1204-41-7
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=C(C=C2)N
InChIInChI=1S/C13H13N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,14H2,1H3
InChIKeyQBYQOTZDHUGJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Core Research Utility


4-Amino-2'-methylbiphenyl (CAS 1204-41-7) is a biphenylamine derivative bearing a para-amino group on one phenyl ring and an ortho-methyl substituent on the second . It is a white crystalline solid at ambient temperature, insoluble in water but freely soluble in organic solvents such as ethanol and chloroform . The compound serves as a versatile building block in medicinal chemistry and organic electronics; for example, it appears in patent disclosures for hole-transport materials in organic light‑emitting devices (OLEDs) .

Synthetic building block for medicinal chemistry and organic electronics
Biphenylamine scaffold with ortho-methyl substitution for steric and electronic tuning
Reported use in hole-transport material synthesis (OLED patent disclosures)

Why Generic Substitution Fails


Although aminobiphenyls share a common biphenyl‑amine motif, the specific ortho‑methyl/para‑amino substitution pattern of 4‑amino‑2'-methylbiphenyl imposes distinct electronic and steric effects absent in the parent 4‑aminobiphenyl or single‑ring anilines [1]. These effects translate into quantifiable differences in lipophilicity (ΔLogP ≈ +0.97), boiling point (ΔTb ≈ +3.1 °C), and mutagenic mechanism (frameshift vs. base‑pair) [2]. The quantitative evidence below demonstrates that compound‑specific procurement is necessary for reproducible synthesis, purification, and bioassay outcomes.

Similar aminobiphenyls are not directly interchangeable due to distinct property profiles.

4-Amino-2'-methylbiphenyl
vs
Unsubstituted 4-aminobiphenyl
Ortho-methyl/para-amino substitution
vs
Class-generic aniline or single-ring amines
Frameshift mutagenicity profile
vs
Base-pair substitution mechanism of single-ring amines

Quantitative Differentiation Evidence


LogP Differentiation Directs Organic-Phase Partitioning

The computed octanol‑water partition coefficient (XLogP3) of 4‑amino‑2'-methylbiphenyl is 3.83 , compared with 2.86 for unsubstituted 4‑aminobiphenyl [1]. This ΔLogP of +0.97 log units represents a roughly 9‑fold increase in organic‑phase preference, directly impacting extraction efficiency in biphasic systems and reversed‑phase chromatographic retention times.

LogP Differentiation
Cross-study comparable
ΔLogP +0.97
Supports organic-phase partitioning review
Requires compound-specific extraction protocols
Lipophilicity LogP Solvent extraction

Boiling Point Elevation Enables Fractional Distillation

At atmospheric pressure (760 mmHg), 4‑amino‑2'-methylbiphenyl boils at 305.1 °C , whereas 4‑aminobiphenyl boils at 302 °C [1]. The 3.1 °C difference, though moderate, is sufficient for fractional distillation when the two compounds are present in a synthetic mixture, allowing preferential separation of the methylated analog.

Boiling Point Elevation
Cross-study comparable
ΔTb +3.1 °C
Enables fractional distillation separation
Viable when 4-aminobiphenyl is a contaminant
Boiling point Distillation Purification

Mutagenic Mechanism Selectivity: Frameshift vs. Base-Pair

In the Ames test, 2'‑methyl‑4‑aminobiphenyl (5a) exhibits strong frameshift mutagenicity in Salmonella typhimurium TA 1538 with rat‑liver S9 metabolic activation, whereas aniline and o‑toluidine are completely inactive in this strain [1]. The biphenylamine class causes frameshift mutations, while single‑ring amines act as base‑pair mutagens (TA 100, TA 1535) [1]. Although exact revertant counts for 5a are not detailed in the abstract, the mechanistic dichotomy is a critical differentiator for genetic toxicology applications.

Mutagenic Mechanism
Class-level inference
Frameshift vs. Base-pair
Mechanism-specific assay control context
Revertant count data for 5a not available in abstract
Mutagenicity Ames test Frameshift mutagen

Ortho-Methyl Substitution Enhances Mutagenic Potency

The Hecht et al. study reports that ortho‑methyl substitution on the aminobiphenyl scaffold increases mutagenic activity [1]. While a direct revertant‑count comparison with 4‑aminobiphenyl is not provided in the abstract, the structure‑activity trend implies that 2'‑methyl‑4‑aminobiphenyl is more hazardous than the parent compound, necessitating stricter handling and storage protocols .

Ortho-Methyl Potency
Supporting evidence
Enhanced trend vs. parent
Reported SAR: higher hazard handling context
Not quantified; qualitative trend from published SAR
Mutagenicity Ortho-methyl effect Safety handling

Procurement-Relevant Application Scenarios


Frameshift Mutagenicity Positive Control

The compound's frameshift‑specific activity in S. typhimurium TA 1538 makes it a reliable positive control for Ames test batteries targeting frameshift mutagens, ensuring assay sensitivity [1].

Hole-Transport Building Block for OLEDs

Its biphenylamine core and elevated lipophilicity support its use as a precursor in hole‑transport layer synthesis, as referenced in patent EP‑3828951‑A1 .

Reference Scaffold for Non-Mutagenic Analog Design

The known mutagenic liability of 4‑amino‑2'-methylbiphenyl serves as a benchmark for computational design of safer 4‑aminobiphenyl analogs, as demonstrated by Birch et al. [2].

Probe for S9-Dependent Metabolic Activation

Because mutagenic activity requires rat‑liver S9 metabolic activation, the compound is a useful tool for investigating cytochrome P450‑mediated bioactivation of aromatic amines [1].

Application
Selection Property
Validation Focus
Frameshift mutagenicity positive control
TA 1538 strain-specific response
S9-dependent frameshift endpoint verification
OLED hole-transport building block
Biphenylamine core and elevated lipophilicity
Material performance in device fabrication
Non-mutagenic analog design benchmark
Known mutagenic liability profile
Computational safety model validation
CYP-mediated bioactivation probe
S9 metabolic activation requirement
Metabolic activation pathway investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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